3-oxo-3H,4H-pyrido[2,3-b]pyrazine-2-carboxylic acid
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Overview
Description
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused to a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, including temperature, pressure, and solvent choice, are tailored to maximize the production scale while maintaining the compound’s integrity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
Scientific Research Applications
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including infections and cancer.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Indole Derivatives: Indoles share a similar bicyclic structure and are known for their wide range of biological activities.
Uniqueness
3,4-Dihydro-3-oxo-1H-pyrido[2,3-b]pyrazine-2-carboxylic acid is unique due to its specific ring fusion and the presence of both pyridine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H5N3O3 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-7-5(8(13)14)10-4-2-1-3-9-6(4)11-7/h1-3,5H,(H,13,14) |
InChI Key |
JJSHNDNAIBRLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(C(=O)N=C2N=C1)C(=O)O |
Origin of Product |
United States |
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